

FT-IR and mass spectrum of 1-Methylcyclohexanecarboxylic acid

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Compound of Interest

Compound Name: **1-Methylcyclohexanecarboxylic acid**

Cat. No.: **B042515**

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An In-depth Technical Guide to the FT-IR and Mass Spectrum of **1-Methylcyclohexanecarboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylcyclohexanecarboxylic acid (C₈H₁₄O₂, CAS No: 1123-25-7) is a carboxylic acid derivative of cyclohexane.^{[1][2]} As a structural analog of valproic acid, it has been studied for its pharmacokinetic actions and anticonvulsant properties.^[3] This guide provides a detailed analysis of its structural features using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS), offering crucial data for its identification, characterization, and application in research and development.

Spectroscopic and Spectrometric Data

The following sections present the quantitative data derived from the FT-IR and mass spectra of **1-Methylcyclohexanecarboxylic acid**.

FT-IR Spectroscopic Data

The FT-IR spectrum of **1-Methylcyclohexanecarboxylic acid** exhibits characteristic absorption bands that are indicative of its functional groups. The data is summarized in the table below.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode	Characteristics
2500-3300	O-H (Carboxylic Acid)	Stretching	Very broad band due to hydrogen bonding. [4][5]
2850-3000	C-H (Alkyl)	Stretching	Sharp peaks superimposed on the broad O-H band.
1690-1760	C=O (Carboxylic Acid)	Stretching	Intense, sharp peak. For saturated, dimeric acids, this is typically around 1700-1730 cm ⁻¹ .[5][6]
1440-1395	O-H (Carboxylic Acid)	Bending	In-plane bend.[5]
1320-1210	C-O (Carboxylic Acid)	Stretching	Strong peak.[5][6]
950-910	O-H (Carboxylic Acid)	Bending	Broad, out-of-plane bend, characteristic of hydrogen-bonded dimers.[5][6]

Mass Spectrometry Data

The mass spectrum of **1-Methylcyclohexanecarboxylic acid** provides information about its molecular weight and fragmentation pattern under electron ionization (EI). The molecular weight of the compound is 142.20 g/mol .[2][3]

m/z (Mass-to-Charge Ratio)	Proposed Fragment Ion	Interpretation
142	$[C_8H_{14}O_2]^{+\bullet}$	Molecular Ion ($M^{+\bullet}$)
127	$[M - CH_3]^+$	Loss of a methyl group from the molecular ion.
97	$[M - COOH]^+$	Loss of the carboxylic acid group (45 Da). [7]
81	$[C_6H_9]^+$	Further fragmentation of the cyclohexane ring.
55	$[C_4H_7]^+$	Common fragment in cyclic alkanes.

Experimental Protocols

Detailed methodologies for acquiring the FT-IR and mass spectra are provided below.

FT-IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

This protocol is suitable for the analysis of solid samples like **1-Methylcyclohexanecarboxylic acid**, which has a melting point of 36-39 °C.[\[8\]](#)

- Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are properly aligned and calibrated.
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to eliminate interference from the ambient atmosphere (e.g., CO₂, water vapor).
- Sample Application: Place a small amount of the solid **1-Methylcyclohexanecarboxylic acid** sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Pressure Application: Use the pressure clamp to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.

- Data Acquisition: Collect the sample spectrum. Typical settings include a resolution of 4 cm^{-1} over a wavenumber range of $4000\text{-}650\text{ cm}^{-1}$, with an accumulation of 32 to 64 scans to improve the signal-to-noise ratio.
- Data Processing: The software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe after the measurement.

Mass Spectrometry Protocol (Electron Ionization - EI)

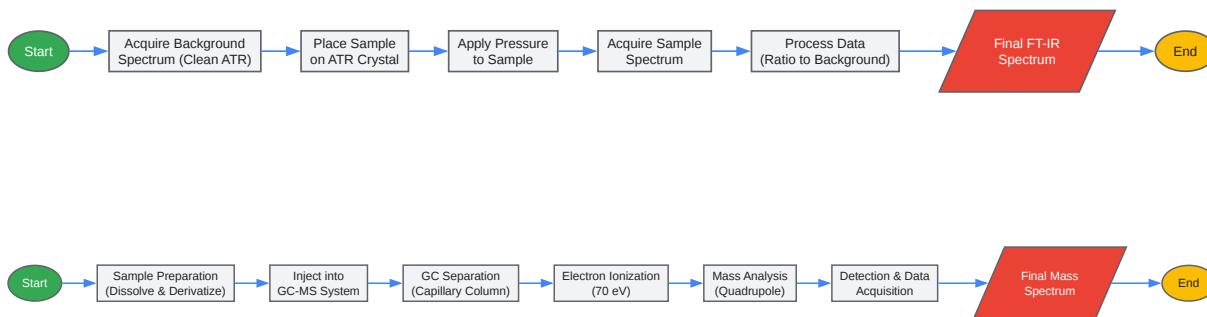
This protocol outlines a general procedure for analyzing organic acids using Gas Chromatography-Mass Spectrometry (GC-MS).

- Sample Preparation:
 - Dissolve a small amount of **1-Methylcyclohexanecarboxylic acid** in a volatile organic solvent (e.g., methanol or chloroform).[8]
 - Derivatization (optional but recommended): To improve volatility and thermal stability, convert the carboxylic acid to a more volatile ester or silyl ester. A common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[9]
- GC-MS System Configuration:
 - Injector: Set to a temperature of $\sim 250\text{ }^{\circ}\text{C}$.
 - GC Column: Use a suitable capillary column, such as a DB-5ms or equivalent.
 - Oven Program: Start at a low temperature (e.g., $70\text{ }^{\circ}\text{C}$), then ramp up to a final temperature of $\sim 300\text{ }^{\circ}\text{C}$ to ensure elution of the analyte.[9]
 - Carrier Gas: Use high-purity helium at a constant flow rate.[10]
- Mass Spectrometer Settings:

- Ion Source: Use Electron Ionization (EI) at a standard energy of 70 eV.[9]
- Ion Source Temperature: Set to ~230 °C.[9]
- Mass Analyzer: Set to scan a mass range appropriate for the analyte, typically from m/z 40 to 400.[10]
- Data Acquisition: Inject the prepared sample into the GC-MS system. The GC will separate the components of the sample, and the mass spectrometer will record the mass spectrum of the eluting analyte.
- Data Analysis: Identify the peak corresponding to **1-Methylcyclohexanecarboxylic acid** in the total ion chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate the experimental workflows for FT-IR and Mass Spectrometry analysis.



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